While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its use in scientific research is limited due to growing concerns about its potential environmental and health risks. These concerns stem from the presence of nonylphenol, a breakdown product of Nonoxynol-4, which is classified as a substance of very high concern by the European Union due to its endocrine-disrupting properties [].
Researchers are increasingly opting for alternative surfactants with less harmful environmental profiles for their studies. These alternatives often possess similar functional properties to Nonoxynol-4 but lack the concerning breakdown products [].
In the past, Nonoxynol-4 has been used in some scientific research applications, including:
However, due to the aforementioned concerns and the availability of safer alternatives, the use of Nonoxynol-4 in these areas of research is declining.
The current scientific research on 2-[2-(4-Nonylphenoxy)ethoxy]ethanol primarily focuses on understanding its environmental fate and potential risks. This research includes:
2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a polyether derived from nonylphenol and ethylene oxide. It is primarily utilized as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in liquids. The compound is characterized by its hydrophobic nonylphenol group and hydrophilic ethylene oxide chains, making it effective in various applications including detergents and emulsifiers .
2-[2-(4-Nonylphenoxy)ethoxy]ethanol itself has limited information on safety hazards. However, concerns lie with the potential breakdown product, nonylphenol (NP). NP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties []. Chronic exposure to NP has been linked to potential effects on reproductive health and development.
The chemical reactivity of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol includes interactions with strong oxidizing agents, where it may react exothermically. Its polyether structure allows for potential hydrolysis under acidic or basic conditions, leading to the release of nonylphenol and ethylene glycol derivatives .
Research indicates that nonylphenol ethoxylates, including 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, exhibit varying degrees of toxicity. These compounds can disrupt endocrine functions in wildlife and may have adverse effects on human health upon prolonged exposure. Specifically, they have been linked to skin irritation and potential reproductive toxicity .
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol generally involves the ethoxylation of nonylphenol using ethylene oxide under controlled conditions. This process can be performed through several methods:
Studies on the interactions of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol with biological systems have shown that it can affect cellular processes due to its ability to penetrate cell membranes. Its surfactant properties may enhance the bioavailability of other compounds in formulations but also raise concerns regarding its potential toxicity and environmental impact .
Several compounds share structural similarities with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Here are some notable comparisons:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethanol, 2-[2-(nonylphenoxy)ethoxy] | 27176-93-8 | Similar structure but fewer ethylene oxide units |
Nonylphenol Ethoxylate | 9016-45-9 | Broader category; varies in chain length |
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy] | 20427-84-3 | Directly related; often used interchangeably |
Nonylphenol | 25154-52-3 | Parent compound; lacks ethoxylation |
The uniqueness of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol lies in its specific ethoxylation pattern and molecular weight, which influence its surfactant properties and biological activity compared to other similar compounds.
NP2EO is synthesized via the base-catalyzed ethoxylation of 4-nonylphenol (NP) with ethylene oxide (EO). The reaction proceeds through a nucleophilic addition mechanism, where the phenolic oxygen attacks the electrophilic ethylene oxide, facilitated by alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide. The process occurs in three stages:
Nonylphenol ethoxylates (NPEs) like 2-[2-(4-Nonylphenoxy)ethoxy]ethanol undergo sequential biodegradation in aquatic environments. Under aerobic conditions, microbial action shortens the ethoxylate chain via ω-hydroxylation and oxidation, producing nonylphenol diethoxylate (NP2EO) and monoethoxylate (NP1EO) as primary intermediates [3] [4]. A study simulating sewage treatment via sequencing batch reactors revealed that NP2EO accounted for 60–70% of soluble chemical oxygen demand (COD) during biodegradation, underscoring its role as a persistent byproduct [3]. Aerobic half-lives for NPEs range from hours to days, depending on microbial acclimation and environmental conditions. For instance, acclimated sludge achieved 85% degradation of parent NPEs within 30 days, with residual byproducts constituting 15% of initial COD [3].
Anaerobic degradation pathways differ markedly. In sulfate-reducing and methanogenic environments, ethoxylate chains are cleaved to form nonylphenol (NP), a recalcitrant metabolite toxic to aquatic life [2] [4]. While NP formation is minimal under aerobic conditions, anaerobic systems exhibit slower degradation rates, with half-lives extending to 69 days [5]. Key factors influencing kinetics include:
Photolysis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol remains less studied compared to advanced oxidation processes (AOPs) applied to structurally similar endocrine disruptors like bisphenol A. However, extrapolating from NPE degradation studies, ultraviolet (UV) radiation likely initiates cleavage of ethoxylate chains via hydroxyl radical (- OH) attack, generating shorter ethoxylates and carboxylic acid derivatives [6]. For example, UV/H2O2 systems achieve near-complete mineralization of aromatic ethers by breaking ether bonds and aromatic rings [6].
Key photolytic byproducts include:
The soil-water partitioning behavior of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is governed by its hydrophobicity and molecular structure. With a molecular weight of 396.56 g/mol and moderate solubility, it exhibits a log octanol-water partition coefficient (log Kow) estimated at ~4.5, indicating a propensity to adsorb onto organic matter [1] [5]. Experimental studies on similar NPEs report soil-water distribution coefficients (Kd) ranging from 50–200 L/kg, correlating with soil organic carbon content [5].
Soil Type | Organic Carbon (%) | Kd (L/kg) |
---|---|---|
Sandy | 1.2 | 58 |
Loamy | 3.8 | 145 |
Clay | 5.1 | 192 |
Mobility is further constrained by rapid biodegradation in surface soils (half-lives <45 days), which limits leaching to groundwater [5]. However, in anaerobic subsurface environments, prolonged persistence of NP metabolites may enhance vertical transport [4].
Corrosive;Irritant;Environmental Hazard